Sodium oxacillin monohydrate is a semisynthetic antibiotic belonging to the penicillin class, specifically designed to be resistant to penicillinase, an enzyme produced by certain bacteria that can inactivate traditional penicillins. This compound is primarily effective against Gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to other penicillins. The compound is characterized by its chemical formula and has a molecular weight of approximately 441.43 g/mol .
Sodium oxacillin monohydrate is derived from 6-aminopenicillanic acid, which serves as a precursor in its synthesis. It was first synthesized by Bristol-Myers Laboratories in 1961 and has since been classified as a narrow-spectrum beta-lactam antibiotic . The compound is particularly noted for its stability against gastric acid, making it suitable for oral administration, although it can also be administered intramuscularly or intravenously .
The synthesis of sodium oxacillin typically involves several key steps:
Sodium oxacillin monohydrate features a complex bicyclic structure characteristic of beta-lactam antibiotics. The structural formula can be represented as follows:
The compound exhibits a thiazolidine ring fused with a bicyclic structure that includes a beta-lactam ring. This configuration is crucial for its antibacterial activity as it allows for binding to penicillin-binding proteins in bacterial cell walls.
Sodium oxacillin's primary mechanism of action involves its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound binds irreversibly to these enzymes, inhibiting their function and leading to cell lysis.
In laboratory settings, sodium oxacillin can also undergo hydrolysis under acidic conditions or react with various nucleophiles due to its beta-lactam structure. These reactions are important for understanding resistance mechanisms in bacteria .
Sodium oxacillin exerts its antibacterial effects through the inhibition of peptidoglycan synthesis in bacterial cell walls. It specifically targets PBPs involved in cross-linking peptidoglycan layers:
This mechanism highlights why sodium oxacillin remains effective against penicillin-resistant strains of Staphylococcus aureus .
These properties are critical for formulating effective pharmaceutical preparations.
Sodium oxacillin monohydrate is utilized extensively in both clinical and research settings:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2